6-Formyl-2,3-dimethoxybenzoic acid
Overview
Description
6-Formyl-2,3-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a formyl group and two methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2,3-dimethoxybenzoic acid typically involves the formylation of 2,3-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,3-dimethoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Formyl-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2,3-Dimethoxyterephthalic acid.
Reduction: 6-Hydroxymethyl-2,3-dimethoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Formyl-2,3-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups and methoxy groups.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-Formyl-2,3-dimethoxybenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.
Comparison with Similar Compounds
- 2-Formylbenzoic acid
- 3-Formylbenzoic acid
- 4-Formylbenzoic acid
- 2,3-Dimethoxybenzoic acid
- 2,4-Dimethoxybenzoic acid
Comparison: 6-Formyl-2,3-dimethoxybenzoic acid is unique due to the presence of both formyl and methoxy groups on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. In comparison, other formylbenzoic acids may lack the methoxy groups, limiting their reactivity and versatility. Similarly, other dimethoxybenzoic acids may lack the formyl group, reducing their potential for certain chemical transformations.
Properties
IUPAC Name |
6-formyl-2,3-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXOIGTXJOVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870580 | |
Record name | Opianic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-05-1 | |
Record name | 6-Formyl-2,3-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opianic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opianic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Opianic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethoxyphthalaldehydic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OPIANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Opianic acid, also known as 6-formyl-2,3-dimethoxybenzoic acid, has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol. [, , ]
A: NMR spectroscopy is particularly useful in distinguishing between the open-chain and lactol forms of opianic acid. The aldehyde proton of the open form appears in the low field region of the NMR spectrum, while the lactol proton appears in the intermediate field. [] Additionally, the formation of cyclic acetyl derivatives of opianic acid results in a distinct lactol peak in the NMR spectrum. [] Infrared (IR) spectroscopy can also provide insights into the structure of opianic acid, particularly regarding its existence in cyclic or open-chain forms in the solid state. []
A: In water, opianic acid exists as an equilibrium mixture of approximately 30% lactol form (Ia) and 70% open-chain form (IIa). [] This equilibrium influences the acidity of the carboxyl group. []
A: This treatment leads to the evolution of methyl chloride or iodide and the formation of methyl nor-opianic acid (C9H8O5). This reaction effectively removes one methyl group from the opianic acid molecule. []
A: Opianic acid reacts with various hydrazines to yield either hydrazone or phthalazinone derivatives. The specific product formed depends on the electronic properties of the substituent attached to the hydrazine molecule. []
ANone: Yes, opianic acid can be involved in several cyclization reactions. For example:
- Oxidative cyclization of opianic acid aroylhydrazones with iodine and yellow mercuric oxide produces 1,3,4-oxadiazole derivatives. []
- Heating opianic acid aroylhydrazones with acetic anhydride leads to the formation of 1,3,4-oxadiazoline derivatives through a condensative cyclization process. []
- Opianic acid can undergo a one-pot, microwave-assisted cyclization reaction with substituted hydrazines in the presence of a solid acid catalyst like montmorillonite K-10, yielding phthalazinones. [, ]
ANone: Opianic acid serves as a key intermediate in the synthesis of various compounds, including:
- Papaverine: A naturally occurring alkaloid with antispasmodic properties. []
- Gladiolic acid: An antifungal compound produced by Penicillium gladioli. []
- Saluzide: A medication used in the treatment of tuberculosis. []
- Acridone alkaloids: Nitrogen-containing heterocyclic compounds with diverse biological activities. []
- Benzimidazole derivatives: A class of heterocyclic compounds with a wide range of pharmaceutical applications. [, ]
- Isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives: Compounds with potential anticancer and FGFR1 inhibitory activity. []
- 2,3-dihydro-1H-isoindolone derivatives: Compounds with potential biological activities. []
A: While opianic acid itself may not be the primary bioactive molecule, its derivatives, like gladiolic acid, demonstrate significant biological activity. []
A: Gladiolic acid acts as a potent inhibitor of electron transport and oxidative phosphorylation in the mitochondria of fungi and plants. [] Its ortho-diformyl group is thought to be crucial for this inhibitory activity. []
ANone: Gladiolic acid likely disrupts mitochondrial function through:
- Cross-linking of amino groups: The highly reactive ortho-diformyl group of gladiolic acid can cross-link amino groups on membrane polypeptides, potentially interfering with the electron transport chain. []
- Monofunctional reactions with amino groups: Gladiolic acid can also react with free amino groups essential for enzyme function, including those on cytochrome c. []
ANone: Opianic acid can be synthesized through various methods, including:
- Oxidation of meconin: Meconin, a naturally occurring lactone, can be oxidized to yield opianic acid. [, ]
- Oxidation of hydrastine or narcotine: These alkaloids can be oxidized to produce opianic acid. []
- Synthesis from m-meconin: m-Opianic acid can be prepared in good yield from m-meconin. []
- Synthesis from piperonylic acid: A new phthalide, 4:5-methylenedioxyphthalide, which can be used to synthesize opianic acid, has been obtained from piperonylic acid. []
A: Methyl nor-opianic acid represents an intermediate compound in the stepwise demethylation of opianic acid. [] Its formation highlights the reactivity of the methoxy groups in opianic acid and the potential for generating structural analogs.
ANone: While the provided abstracts do not delve into specific details regarding the stability and compatibility of opianic acid, it's important to consider the following:
- Sensitivity to acids: The reaction of opianic acid with strong acids, like hydrochloric acid and hydroiodic acid, leading to demethylation suggests potential sensitivity to highly acidic conditions. []
- Reactivity of the aldehyde group: The aldehyde group in opianic acid is known to participate in various reactions, such as condensations and cyclizations, indicating its reactivity and potential susceptibility to degradation under certain conditions. [, , ]
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